molecular formula C16H11FN6OS2 B2690507 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893910-39-9

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2690507
CAS No.: 893910-39-9
M. Wt: 386.42
InChI Key: JTCGLDJXMRILBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural elements include:

  • A 4-fluorophenyl group at the pyrazole N1 position, which enhances metabolic stability via electron-withdrawing effects.

Below, we systematically compare this compound with its analogues.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCGLDJXMRILBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and may also have applications in other therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its significant biological activity.
  • Fluorophenyl group : Enhances the compound's chemical properties.
  • Thiazolylacetamide moiety : Contributes to its unique interactions with biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core mimics purine bases, allowing it to bind effectively at active sites, inhibiting enzyme activity and disrupting critical biological pathways. This inhibition can lead to therapeutic effects such as anti-cancer and anti-inflammatory outcomes.

Anticancer Properties

Research indicates that 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide may act as a kinase inhibitor. In studies involving various cancer cell lines, it has shown promising results:

Cell Line IC50 (µM) Effect
MCF-70.3Inhibited tumor growth
A5490.95Induced apoptosis
HCT1167.01Significant growth inhibition

These findings suggest that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The heterocyclic structure of the compound is often associated with anti-inflammatory properties. Its potential to inhibit specific inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Case Studies

  • Dual EGFR/VGFR2 Inhibitor Study : A study highlighted that compounds similar to 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exhibited dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. The most potent compound showed effective inhibition of tumor growth in an MCF-7 model and induced significant apoptosis and cell cycle arrest .
  • Molecular Docking Studies : These studies revealed the binding modes of the compound with protein targets, confirming its potential as a multitarget inhibitor for anticancer therapy . The molecular interactions were mapped against reference ligands, providing insights into its efficacy.

Research Applications

The biological activity of this compound opens avenues for various research applications:

  • Medicinal Chemistry : Developing new anticancer agents based on its structure.
  • Biological Studies : Investigating enzyme inhibition and receptor binding mechanisms.
  • Material Science : Exploring its unique properties for developing new materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-chlorophenyl (as in ) due to reduced steric bulk.
    • Bulky substituents (e.g., 2-(2-ethoxyethoxy)ethyl in 2u ) improve solubility but may reduce membrane permeability.
    • Electrophilic groups like 3-bromopropyl (2r ) enable further functionalization via nucleophilic substitution.
  • Synthetic Efficiency :
    • Yields vary significantly (39–92% in ), influenced by steric hindrance and reaction conditions. The target compound’s synthesis may require optimization for scalability.

Table 2: Functional Group Impact on Activity

Compound Terminal Group Observed Activity (Analogues) Potential Mechanism
Target Compound Thiazol-2-yl Not reported Likely kinase/DNA interaction
2v (Biotinylated) Biotin-linked Probable targeting of avidin proteins Drug delivery applications
Thieno-pyrimidine 1,2,3-Triazole Antimicrobial Disruption of bacterial membranes
Compound 1 4-Nitrophenyl Antiproliferative Topoisomerase inhibition

Key Insights:

  • Thiazole vs.
  • Halogen Effects : Fluorine (target compound) vs. chlorine (Compound 1 ) may alter electron density and hydrogen-bonding capacity, affecting target affinity.
  • Linker Flexibility : The thioacetamide bridge in the target compound provides conformational flexibility, unlike rigid triazole-linked derivatives (e.g., ), which could influence bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidin-4-yl thioether derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, the pyrazolo[3,4-d]pyrimidine core can be constructed via condensation of 4-fluorophenylhydrazine with cyanoacetamide derivatives, followed by thiolation using thiourea or Lawesson’s reagent to introduce the thioether group . The thiazole-2-yl acetamide moiety is then appended via a nucleophilic substitution or amide coupling reaction, as described in analogous syntheses of thiazole-containing acetamides .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving regiochemical ambiguities, especially for the pyrazolo[3,4-d]pyrimidine core and thiazole substituents .
  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F) are critical for verifying molecular weight, fluorine incorporation, and proton environments. For example, 19^{19}F NMR can confirm the presence of the 4-fluorophenyl group .
  • HPLC with UV/Vis detection ensures purity (>95%) by identifying unreacted intermediates or byproducts .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of the thioether linkage in this compound, given its sensitivity to oxidation?

  • Methodological Answer :

  • Use inert atmosphere techniques (N2_2 or Ar) during thiolation steps to prevent oxidation of the thioether to sulfoxide/sulfone byproducts .
  • Employ mild reducing agents (e.g., DTT or TCEP) to stabilize thiol intermediates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate reactions at optimal conversion points .

Q. What strategies are effective for analyzing contradictory bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Perform dose-response curves in parallel assays to distinguish target-specific activity from off-target effects. For example, discrepancies may arise if the compound inhibits kinases at low µM concentrations but shows cytotoxicity only at higher doses .
  • Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities to kinase domains versus non-target proteins, explaining assay-specific variances .
  • Validate findings with genetic knockout models (e.g., CRISPR-Cas9) to confirm mechanism-of-action .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

  • Methodological Answer :

  • Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative metabolism, as seen in analogous pyrimidine derivatives .
  • Isosteric replacement : Substitute the thiazole ring with 1,2,4-oxadiazole to enhance metabolic resistance, guided by precedents in thiazole-based drug design .
  • In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic stability, with LC-MS/MS tracking parent compound degradation .

Q. What experimental approaches resolve crystallographic disorder in the pyrazolo[3,4-d]pyrimidine core during X-ray analysis?

  • Methodological Answer :

  • Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts, improving electron density maps .
  • Twinned refinement in software like SHELXL or OLEX2 addresses pseudo-merohedral twinning common in heterocyclic systems .
  • Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···F) that stabilize the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.